Ethyl 5-oxo-5-phenylpentanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-oxo-5-phenylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-16-13(15)10-6-9-12(14)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYIXIAOQPIYHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400139 | |
| Record name | ethyl 5-oxo-5-phenylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73172-56-2 | |
| Record name | ethyl 5-oxo-5-phenylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for Ethyl 5 Oxo 5 Phenylpentanoate
Classical and Established Synthetic Routes
Traditional synthesis methods provide foundational pathways to Ethyl 5-oxo-5-phenylpentanoate and analogous structures. These routes often rely on well-understood reaction mechanisms such as esterification and condensation reactions.
Esterification Reactions Utilizing 5-Oxo-5-phenylpentanoic Acid
The most direct method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 5-oxo-5-phenylpentanoic acid. This acid-catalyzed reaction involves treating the carboxylic acid with ethanol (B145695), typically in excess to shift the reaction equilibrium towards the product. cerritos.edumasterorganicchemistry.com
The mechanism proceeds through several equilibrium steps:
Protonation of the Carbonyl: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), protonates the carbonyl oxygen of the carboxylic acid. This activation increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemistrysteps.com
Nucleophilic Attack: The oxygen atom of ethanol acts as a nucleophile, attacking the activated carbonyl carbon. This step forms a tetrahedral intermediate. byjus.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). byjus.com
Elimination of Water: The intermediate eliminates a molecule of water, and the resulting species is a protonated ester. byjus.com
Deprotonation: The protonated ester is deprotonated, typically by the alcohol or the conjugate base of the acid catalyst, to yield the final ester product, this compound, and regenerate the acid catalyst. masterorganicchemistry.combyjus.com
To maximize the yield, water is often removed from the reaction mixture as it forms, for instance, through azeotropic distillation. organic-chemistry.org
Knoevenagel Condensation and Related Approaches
The Knoevenagel condensation is a carbon-carbon bond-forming reaction between a carbonyl compound (an aldehyde or ketone) and an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.orgyoutube.com The product is typically an α,β-unsaturated dicarbonyl or a related compound. wikipedia.org
While not a direct route to a saturated γ-keto ester like this compound, the principles of the Knoevenagel condensation are relevant for building carbon skeletons. The reaction mechanism involves the base-catalyzed formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon. organic-chemistry.org This is followed by a dehydration step to yield the final condensed product. wikipedia.org This methodology is fundamental for creating unsaturated systems that could potentially be modified through subsequent reduction steps to yield saturated structures analogous to the target compound.
Claisen and Knorr-type Condensations for Analogous Structures
Claisen Condensation: The Claisen condensation is a cornerstone reaction for the synthesis of β-keto esters. byjus.comwikipedia.org It involves the reaction between two ester molecules in the presence of a strong base, such as sodium ethoxide, to form a new carbon-carbon bond. allen.inorganic-chemistry.org The mechanism begins with the deprotonation of an α-hydrogen from one ester molecule to form a nucleophilic enolate ion. wikipedia.orglibretexts.org This enolate then attacks the carbonyl carbon of a second ester molecule. allen.in Subsequent elimination of an alkoxide group yields the β-keto ester. wikipedia.orgallen.in The driving force for the reaction is the final deprotonation of the product's α-hydrogen, which is acidic due to being flanked by two carbonyl groups, forming a highly resonance-stabilized enolate. organic-chemistry.org While this reaction directly produces β-keto esters, its principles of enolate chemistry are foundational in the synthesis of various ketoesters. byjus.comlibretexts.org Variations like the crossed Claisen and Dieckmann (intramolecular) condensations expand its synthetic utility. wikipedia.orgallen.in
Knorr-type Condensations: The Knorr pyrrole (B145914) synthesis is a reaction that synthesizes substituted pyrroles from an α-amino-ketone and a compound with an active methylene group, such as a β-ketoester. synarchive.comwikipedia.org The reaction, first reported by Ludwig Knorr, involves the condensation of the amine with the ketoester, followed by cyclization and dehydration to form the pyrrole ring. thermofisher.comwordpress.com Although the final product is a heterocycle and not a linear ketoester, the reaction is a significant example of the reactivity of β-ketoesters as key building blocks in organic synthesis. wikipedia.orgthermofisher.com
Approaches Involving Diazo Compounds as Precursors
Diazo compounds, particularly α-diazo esters, are versatile reagents for forming carbon-carbon bonds and synthesizing ketoesters. One approach involves the reaction of aldehydes with ethyl diazoacetate, catalyzed by Lewis acids like molybdenum(VI) dichloride dioxide or niobium(V) chloride, to produce β-keto esters in high yields under mild conditions. organic-chemistry.org
Another method is the acylation of diazomethyl anions. For instance, α-diazo-β-keto esters can be synthesized by acylating diazomethyl anions with N-acylbenzotriazoles. rsc.org The synthesis of prochiral α-diazo-β-keto esters can also be achieved through a diazo transfer reaction onto the corresponding β-keto esters. researchgate.netmdpi.com These highly functionalized diazo compounds can then serve as precursors for other valuable molecules, including chiral α-diazo-β-hydroxy esters via stereoselective reduction. researchgate.netmdpi.comresearchgate.net
Modern and Advanced Synthetic Methodologies
Contemporary synthetic chemistry increasingly utilizes biocatalysis to achieve high selectivity and efficiency under environmentally benign conditions. These methods are particularly valuable for producing chiral molecules.
Biocatalytic Transformations in the Synthesis of Related Ketoesters
Biocatalysis, particularly the use of enzymes like alcohol dehydrogenases (ADHs), offers a powerful tool for transformations involving ketoesters. thieme-connect.com These enzymes, also known as ketoreductases (KREDs), are highly effective for the stereoselective reduction of prochiral ketones and ketoesters to produce enantiopure chiral alcohols. nih.govnih.gov This is a crucial step in the synthesis of many biologically active compounds. nih.gov
| Biocatalyst/Enzyme Source | Substrate Type | Transformation | Key Findings |
| Alcohol Dehydrogenase (ADH) from Clostridium acetobutylicum | Keto esters | Dynamic reductive kinetic resolution to hydroxy esters | High yields (up to 95%) and high diastereomeric and enantiomeric ratios. Utilizes glucose for NADPH cofactor regeneration. thieme-connect.com |
| (S)-1-phenylethanol dehydrogenase (PEDH) from Aromatoleum aromaticum | Prochiral ketones and β-keto esters | Asymmetric reduction to enantiopure secondary alcohols | Excellent enantiomeric excesses and high productivities. Uses isopropanol (B130326) for NADH recovery. nih.gov |
| ADH variant from Lactobacillus kefir (Lk-ADH Prince) | Prochiral ketones | Asymmetric hydrogen transfer to (R)-alcohols | High conversion (65–99.9%) and excellent anti-Prelog (R)-stereoselectivity (up to >99% ee). Tolerates high substrate loading. nih.gov |
| Aldo-keto reductases from Gluconobacter oxydans | α-keto esters | Regio- and stereospecific reduction to α-hydroxy esters | Catalyzes NADPH-dependent reduction with high activity and selectivity. google.com |
| Ketoreductases (KREDs) | β,δ-diketo ester | Stereoselective reduction to hydroxy-keto esters and dihydroxy esters | Enables access to seven out of eight possible stereoisomers in high enantio- and diastereomeric excess. acs.org |
Principles and Applications of Green Chemistry in this compound Synthesis
The synthesis of this compound, traditionally reliant on classical methods that may involve hazardous reagents and generate significant waste, is a prime candidate for the application of green chemistry principles. These principles aim to design chemical processes that are more environmentally benign, safer, and more efficient. Key green strategies applicable to the synthesis of γ-keto esters include the use of heterogeneous catalysts, alternative energy sources, and solvent-free reaction conditions.
Heterogeneous catalysts, such as solid acids, offer significant advantages over their homogeneous counterparts, like AlCl₃, which are commonly used in Friedel-Crafts acylation reactions. researchgate.net Solid acid catalysts can be more easily separated from the reaction mixture, leading to simpler product purification and the potential for catalyst recycling and reuse. researchgate.net For instance, metal oxides have been shown to be effective catalysts in Friedel-Crafts acylations. chemistryjournals.net Zinc oxide (ZnO) has been used as a reusable catalyst for the acylation of aromatic compounds under solvent-free conditions at room temperature. chemistryjournals.net Similarly, iron zirconium phosphate (B84403) has been investigated as an efficient and reusable catalyst for the Friedel-Crafts acylation of various aromatic compounds in good to excellent yields under solvent-free conditions. researchgate.net The use of such catalysts can significantly reduce the generation of corrosive and environmentally harmful waste streams. researchgate.netresearchgate.net
The adoption of alternative energy sources, such as microwave irradiation and ultrasound, can also contribute to greener synthetic routes. Microwave-assisted organic synthesis often leads to dramatically reduced reaction times, increased yields, and cleaner reactions with minimal byproducts. researchgate.net Solvent-free, microwave-assisted transesterification of β-keto esters has been demonstrated as a rapid and efficient method. researchgate.net Ultrasound-assisted synthesis is another energy-efficient technique that can enhance reaction rates and yields. nih.govresearchgate.net These methods often allow for reactions to be conducted under milder conditions and can reduce energy consumption compared to conventional heating. researchgate.netnih.gov
The following table summarizes some green chemistry approaches applicable to the synthesis of keto-esters like this compound.
| Green Chemistry Approach | Principle | Potential Application in Synthesis |
| Heterogeneous Catalysis | Use of recyclable solid acid catalysts to replace homogeneous Lewis acids. researchgate.net | Employing catalysts like zeolites, metal oxides (e.g., ZnO), or supported acids for the Friedel-Crafts acylation step to simplify purification and reduce waste. chemistryjournals.netetsu.edu |
| Microwave-Assisted Synthesis | Utilization of microwave energy to accelerate reaction rates and improve yields. researchgate.net | Performing the esterification or acylation steps under microwave irradiation to reduce reaction times and energy consumption. researchgate.net |
| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to enhance reaction kinetics and efficiency. nih.gov | Facilitating the reaction between benzene (B151609) and the acylating agent under sonication to potentially improve yields and reduce reaction times. nih.govmdpi.commdpi.com |
| Solvent-Free Reactions | Conducting reactions without a solvent to reduce waste and environmental impact. researchgate.netresearchgate.net | Performing the Friedel-Crafts acylation using a solid catalyst under solvent-free conditions. chemistryjournals.netresearchgate.net |
Optimization of Reaction Parameters for Yield Enhancement and Impurity Control
The synthesis of this compound, often achieved through a Friedel-Crafts acylation of benzene with a derivative of glutaric acid, is highly dependent on the careful optimization of reaction parameters to maximize the yield of the desired product and control the formation of impurities. organic-chemistry.orgnih.gov Key parameters that require fine-tuning include the choice of catalyst, solvent, temperature, and the stoichiometry of the reactants.
The selection of the Lewis acid catalyst is crucial in Friedel-Crafts acylation. While aluminum chloride (AlCl₃) is a traditional and effective catalyst, it often needs to be used in stoichiometric amounts because it complexes with both the starting material and the product. organic-chemistry.org This can lead to significant waste and difficult work-ups. Research has focused on finding more efficient, catalytic alternatives. Lanthanide triflates, such as Ytterbium triflate (Yb(OTf)₃), and Hafnium triflate (Hf(OTf)₄) have been shown to be effective catalysts that can be recovered and reused. chemistryjournals.net The combination of Hf(OTf)₄ with trifluoromethanesulfonic acid has been reported to significantly accelerate the Friedel-Crafts acylation of benzene. chemistryjournals.net
The reaction solvent can also have a profound impact on the reaction's outcome. While traditional solvents for Friedel-Crafts reactions include nitrobenzene (B124822) and carbon disulfide, greener alternatives are being explored. Ionic liquids have been used as both solvent and catalyst in these reactions. researchgate.net In some cases, solvent-free conditions, particularly when coupled with heterogeneous catalysts or microwave irradiation, can provide high yields and a cleaner reaction profile. chemistryjournals.netresearchgate.net
Temperature and reaction time are critical parameters to control. Insufficient temperature or time may lead to incomplete conversion, while excessive heat or prolonged reaction times can promote the formation of side products, such as poly-acylated species or isomers. The optimization of these parameters is often achieved through systematic studies, such as response surface methodology, to identify the ideal conditions for maximizing the yield of the target compound while minimizing impurities. researchgate.net
The following table presents a selection of catalytic systems used in Friedel-Crafts acylation and their reported effectiveness, which can inform the optimization for this compound synthesis.
| Catalyst | Aromatic Substrate | Acylating Agent | Yield (%) | Reference |
| ZnO | Anisole | Benzoyl chloride | 95 | chemistryjournals.net |
| Hf(OTf)₄/TfOH | Benzene | Acetic anhydride | 91 | chemistryjournals.net |
| Yb(OTf)₃ | Toluene | Acetic anhydride | 93 | chemistryjournals.net |
| AgNO₃ | Anisole | Benzoyl chloride | 90 | chemistryjournals.net |
| ZPFe | Benzene | Benzoyl chloride | 92 | researchgate.net |
Continuous Flow Synthesis Techniques for Ester Compounds
Continuous flow synthesis has emerged as a powerful technology for the production of fine chemicals, including ester compounds, offering several advantages over traditional batch processing. researchgate.net These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and the potential for straightforward scalability. zenodo.org The application of flow chemistry to the synthesis of keto-esters, such as this compound, can lead to higher yields, improved purity, and more sustainable manufacturing processes. researchgate.netzenodo.org
In a flow reactor, reagents are continuously pumped through a heated or cooled tube or a packed bed containing a catalyst. The small dimensions of the reactor ensure a high surface-area-to-volume ratio, which allows for rapid heating and cooling and excellent temperature control. This is particularly advantageous for highly exothermic reactions like Friedel-Crafts acylation. The precise control over residence time, temperature, and stoichiometry in a flow system can minimize the formation of byproducts and improve the selectivity of the reaction. rsc.org
A comparison of batch versus flow synthesis for a representative acylation reaction is presented in the table below.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Heat Transfer | Often inefficient, leading to temperature gradients and potential side reactions. | Highly efficient, allowing for precise temperature control. zenodo.org |
| Mass Transfer | Can be limited by stirring efficiency, affecting reaction rates. | Enhanced due to small reactor dimensions and efficient mixing. zenodo.org |
| Reaction Time | Typically longer, including heating and cooling cycles. | Significantly shorter due to rapid heat transfer and higher reaction rates. rsc.org |
| Safety | Handling of large quantities of hazardous materials poses a greater risk. | Smaller reaction volumes at any given time reduce the risk of thermal runaways. zenodo.org |
| Scalability | Scaling up can be challenging and may require re-optimization. | Scalability is often achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel). zenodo.org |
Synthesis of Isomeric and Structurally Related Oxo-Phenylpentanoates
The synthesis of isomers and structurally related analogs of this compound provides valuable insights into the structure-activity relationships of this class of compounds and allows for the exploration of different synthetic strategies. Key related compounds include positional isomers where the oxo group is at a different position in the pentanoate chain, as well as esters with different alkyl groups.
Ethyl 4-oxo-5-phenylpentanoate is a γ-keto ester that is structurally very similar to the target compound. Its synthesis can also be achieved through methods applicable to γ-keto esters.
Ethyl 3-oxo-5-phenylpentanoate is a β-keto ester. One synthetic route to this compound involves the reaction of ethyl acetoacetate (B1235776) with benzyl (B1604629) chloride in the presence of a strong base like sodium hydride and n-butyllithium. prepchem.com
Ethyl 3-oxo-4-phenylbutanoate is another β-keto ester. Its synthesis can be accomplished by reacting monoethyl monopotassium malonate with phenacyl chloride in the presence of triethylamine (B128534) and magnesium chloride. chemicalbook.com An alternative route involves the reaction of phenylacetyl chloride with Meldrum's acid followed by reaction with ethanol. chemicalbook.com
Ethyl 2-oxo-4-phenylbutyrate is an α-keto ester. One method for its preparation involves a Grignard reaction between β-bromophenylethane and magnesium, followed by an addition reaction with diethyl oxalate (B1200264). google.com Another route starts from phenylacetaldehyde (B1677652) and involves condensation with pyruvic acid, followed by esterification and reduction. google.com
The table below summarizes the structures and common precursors for the synthesis of these related oxo-phenylpentanoates and butanoates.
| Compound Name | Structure | Key Precursors |
| This compound | Benzene, Glutaric anhydride/chloride ethyl ester | |
| Ethyl 4-oxo-5-phenylpentanoate | Phenylacetaldehyde, Ethyl acrylate | |
| Ethyl 3-oxo-5-phenylpentanoate | Ethyl acetoacetate, Benzyl chloride prepchem.com | |
| Ethyl 3-oxo-4-phenylbutanoate | Monoethyl monopotassium malonate, Phenacyl chloride chemicalbook.com | |
| Ethyl 2-oxo-4-phenylbutyrate | β-Bromophenylethane, Diethyl oxalate google.com |
Chemical Reactivity and Transformation Pathways of Ethyl 5 Oxo 5 Phenylpentanoate
Fundamental Reaction Classes
The reactivity of Ethyl 5-oxo-5-phenylpentanoate is primarily dictated by its ketone and ester functionalities, as well as the aromatic phenyl ring.
Oxidation Reactions of the Ketone Moiety
The ketone group in this compound can undergo oxidation, most notably through the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester by inserting an oxygen atom adjacent to the carbonyl carbon. wikipedia.orgorganic-chemistry.org The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.org
In the case of this compound, the migratory aptitude of the groups attached to the ketone's carbonyl carbon determines the regiochemical outcome. The general order of migratory preference is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.orgchemistrysteps.com For this molecule, the competition is between the phenyl group and the primary alkyl chain (specifically, a propyl ester group). Due to the higher migratory aptitude of the phenyl group, the oxygen atom is inserted between the carbonyl carbon and the phenyl ring, yielding an ester product.
Reduction Reactions, Including Stereoselective and Enantioselective Processes
The ketone functionality is readily reduced to a secondary alcohol, forming Ethyl 5-hydroxy-5-phenylpentanoate. This transformation can be achieved using various reducing agents.
Stereoselective and Enantioselective Reduction: Achieving stereocontrol in the reduction of the prochiral ketone is a significant objective in synthetic chemistry. Asymmetric reduction generates a chiral center at the newly formed hydroxyl group. Various methods have been developed for the enantioselective reduction of β- and γ-keto esters.
Catalytic Transfer Hydrogenation: Iridium(III) catalysts paired with chiral monosulfonylated diamine ligands have been used for the asymmetric transfer hydrogenation of β-keto esters in water, yielding β-hydroxy esters with high enantioselectivity. organic-chemistry.org This method is robust and can operate over a wide pH range.
Meerwein–Ponndorf–Verley (MPV) Reduction: An asymmetric binary-acid catalyzed MPV reduction of β,γ-unsaturated α-keto esters has been shown to produce chiral α-hydroxy esters in excellent yields and high enantiomeric excess (ee) using isopropanol (B130326) as both the solvent and hydride source.
Biocatalysis: Baker's yeast (Saccharomyces cerevisiae) contains oxidoreductase enzymes capable of reducing ketones to chiral alcohols with moderate to high enantiomeric excess. researchgate.net
Lewis Acid-Mediated Reduction: The stereochemical outcome of reducing α-alkyl-β-keto esters can be controlled by using different Lewis acids. For example, strongly chelating agents like titanium tetrachloride (TiCl₄) tend to produce syn isomers, whereas non-chelating agents like cerium(III) chloride (CeCl₃) favor the formation of anti isomers. researchgate.net
Table 1: Selected Methods for Asymmetric Reduction of Keto Esters
| Catalyst/Reagent System | Substrate Type | Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| Iridium(III) / Chiral Diamine Ligand | β-Keto Esters | β-Hydroxy Esters | Excellent |
| Chiral Phosphoric Acid / Sc(OTf)₃ | β,γ-Unsaturated α-Keto Esters | β,γ-Unsaturated α-Hydroxy Esters | Up to 99% |
| Baker's Yeast (Saccharomyces cerevisiae) | β-Keto Esters | Chiral β-Hydroxy Esters | Moderate to High |
| TiCl₄ / BH₃·py | α-Alkyl-β-keto esters | syn-α-Alkyl-β-hydroxy esters | High diastereoselectivity |
| CeCl₃ / LiEt₃BH | α-Alkyl-β-keto esters | anti-α-Alkyl-β-hydroxy esters | High diastereoselectivity |
Nucleophilic and Electrophilic Substitution Reactions on the Phenyl and Ester Groups
Nucleophilic Substitution on the Ester Group: The ethyl ester group is susceptible to nucleophilic acyl substitution. masterorganicchemistry.comopenstax.org This class of reactions involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group. openstax.orguomustansiriyah.edu.iq Common transformations include:
Hydrolysis: Reaction with water under acidic or basic (saponification) conditions yields 5-oxo-5-phenylpentanoic acid. masterorganicchemistry.com
Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst results in the exchange of the ethyl group for a new alkyl group.
Aminolysis: Reaction with ammonia or a primary/secondary amine produces the corresponding amide. uomustansiriyah.edu.iq
Electrophilic Substitution on the Phenyl Group: The phenyl ring can undergo electrophilic aromatic substitution (EAS). The acyl group attached to the ring (the phenacyl moiety) is an electron-withdrawing group due to the carbonyl. This deactivates the ring towards electrophilic attack, making the reaction slower than with benzene (B151609). chemistrysteps.com The deactivating nature of the carbonyl group directs incoming electrophiles primarily to the meta position. nih.govmasterorganicchemistry.commnstate.edu This is because the resonance structures of the carbocation intermediate formed during ortho or para attack place a destabilizing positive charge adjacent to the already partially positive carbonyl carbon. masterorganicchemistry.com
Advanced Reaction Mechanisms and Catalysis
Beyond fundamental transformations, this compound and its derivatives are substrates for more complex, catalyzed reactions that enable the construction of intricate molecular architectures.
Rhodium-Catalyzed Intramolecular Annulation Reactions and Carbene Intermediates
A powerful strategy in organic synthesis involves the intramolecular C-H insertion of metal-stabilized carbenes. wikipedia.org This can be applied to derivatives of this compound. The process begins with the conversion of a related α-aryl ketone into an α-diazo ketone. nih.govorganic-chemistry.org
Mechanism:
Carbene Formation: The α-diazo ketone derivative reacts with a dirhodium catalyst, such as dirhodium tetraacetate (Rh₂(OAc)₄), to form a rhodium-carbene intermediate with the extrusion of nitrogen gas (N₂). nih.govresearchgate.net
C-H Insertion: This highly reactive rhodium carbene can then insert into a C-H bond within the same molecule. researchgate.netnih.gov For a substrate derived from this compound, the carbene would likely be generated alpha to the phenyl ketone.
Annulation: The intramolecular C-H insertion leads to the formation of a new ring, a process known as annulation. For example, insertion into the aliphatic chain can efficiently form cyclopentanone rings. nih.govresearchgate.net
The choice of rhodium catalyst and its ligands is crucial for controlling the chemo-, regio-, and stereoselectivity of the insertion. wikipedia.orgnih.gov This method provides a streamlined route to complex cyclic structures that are valuable in pharmaceutical and natural product synthesis. organic-chemistry.org
Cascade and Multi-Component Reaction Sequences
The presence of both a ketone and an ester group makes this compound a suitable component for cascade (or domino) and multi-component reactions (MCRs). These reactions build molecular complexity by forming multiple bonds in a single synthetic operation. nih.govfrontiersin.org
The methylene (B1212753) group alpha to the ester (the C2 position) is acidic and can be deprotonated to form an enolate, which acts as a nucleophile. This reactivity is central to its participation in these sequences.
Michael Addition Initiation: The enolate of this compound can act as a Michael donor, adding to an α,β-unsaturated carbonyl compound (a Michael acceptor). This 1,4-addition is often the first step in a cascade sequence. nih.govacs.org
Cascade Cyclization: Following the initial Michael addition, the newly formed intermediate can undergo subsequent intramolecular reactions. For instance, if the Michael acceptor also contains an ester group, an intramolecular amidation-cyclization can occur, leading to the formation of stable five-membered pyrrolidone rings. frontiersin.org
Multi-Component Reactions (MCRs): this compound or similar β-keto esters can be used in one-pot reactions involving three or more reactants. frontiersin.orgmdpi.com For example, a four-component reaction might involve an aldehyde, a nitrogen source like hydrazine hydrate, a C-H acid like malononitrile, and a β-keto ester like ethyl acetoacetate (B1235776) to synthesize complex heterocyclic structures such as dihydropyrano[2,3-c]pyrazoles. frontiersin.org
These cascade and multi-component strategies are highly atom-economical and efficient, allowing for the rapid assembly of complex molecules from simple starting materials. nih.gov
Michael Addition Reactions with this compound as a Substrate
The Michael addition is a crucial carbon-carbon bond-forming reaction involving the conjugate addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. researchgate.net While this compound itself is a saturated ketoester and thus cannot act as a Michael acceptor, it possesses acidic α-hydrogens that allow it to function as a Michael donor.
Upon treatment with a suitable base, this compound can be deprotonated at the carbon atoms adjacent to the carbonyl groups (the α-positions) to form a resonance-stabilized enolate. This enolate is a potent nucleophile and can participate in Michael addition reactions. The most acidic protons are located on the methylene group between the ketone and the ester (the C4 position), as the resulting negative charge is stabilized by both carbonyl groups.
The general scheme for this process is as follows:
Enolate Formation: A base removes an α-hydrogen to form a nucleophilic enolate.
Conjugate Addition: The enolate attacks the β-carbon of an α,β-unsaturated compound (e.g., an unsaturated ketone, ester, or nitrile). youtube.com
Protonation: The resulting intermediate is protonated to yield the final 1,5-dicarbonyl adduct.
This reaction is a versatile method for synthesizing 1,5-dicarbonyl compounds, which are valuable precursors for creating cyclic structures, such as pyridines, through subsequent condensation reactions like the Paal-Knorr synthesis. researchgate.net The choice of base is critical; strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible enolate formation, while weaker bases like sodium ethoxide can also be employed, particularly due to the enhanced acidity of the α-hydrogens in this β-ketoester-like structure. libretexts.org
| Component | Role in Michael Addition | Example |
| This compound (as enolate) | Michael Donor (Nucleophile) | Reacts with an acceptor |
| Methyl vinyl ketone | Michael Acceptor (Electrophile) | Provides the α,β-unsaturated system |
| Sodium Ethoxide | Base | Catalyzes enolate formation |
Enzyme-Catalyzed Biotransformations of Analogous Ketoesters
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. While specific studies on this compound are limited, research on analogous ketoesters, particularly aromatic β-keto esters like ethyl benzoylacetate, provides significant insight into potential enzymatic transformations. These biotransformations are valued for their ability to produce chiral molecules with high enantiomeric excess.
One major area of study is the use of ω-transaminases for the asymmetric synthesis of β-amino acids from β-keto esters. nih.gov Engineered ω-transaminases have been successfully used to convert ethyl benzoylacetate into the corresponding (S)- and (R)-β-phenylalanine esters. nih.govresearchgate.net This process avoids the chemical instability of β-keto acid substrates by using their more stable ester forms. nih.gov
Additionally, various microorganisms and isolated enzymes are capable of stereoselectively reducing the ketone group of ketoesters. Plant cell cultures, such as those from Nicotiana tabacum (tobacco), have been shown to biotransform various keto esters. acs.org Enzymes from carrots, celeriac, and horseradish have also demonstrated the ability to reduce aryl methyl ketones enantioselectively. acs.org Other enzymatic reactions include the enantioselective hydrolysis of esters, which has been demonstrated with substrates like 1-phenylethyl acetate using photobiocatalysts such as cyanobacteria. mdpi.com
| Enzyme/Organism | Analogous Substrate | Transformation | Product Type |
| Engineered ω-Transaminases | Ethyl benzoylacetate | Asymmetric transamination | Chiral β-amino esters nih.govresearchgate.net |
| Nicotiana tabacum cells | Various keto esters | Reduction of ketone | Chiral hydroxy esters acs.org |
| Cyanobacteria | 1-Phenylethyl acetate | Enantioselective hydrolysis | Chiral alcohols and esters mdpi.com |
| Pseudomonas putida JD1 | 4-Alkylphenols | Methylene hydroxylation | Chiral alcohols nih.gov |
Reactivity Modulations of Specific Functional Groups
Ketone Carbonyl Reactivity and Alpha-Hydrogen Acidity
The reactivity of this compound is largely dictated by its two carbonyl centers and the adjacent α-hydrogens.
Ketone Carbonyl Reactivity: The ketone's carbonyl carbon is electrophilic and susceptible to nucleophilic attack. Compared to the ester carbonyl, the ketone is generally more reactive towards nucleophiles. This is because the ester carbonyl is stabilized by resonance from the adjacent oxygen atom, which donates electron density and reduces the partial positive charge on the carbonyl carbon. youtube.com Therefore, reactions like cyanohydrin formation, imine formation, and additions of organometallic reagents would preferentially occur at the ketone. learncbse.in
Alpha-Hydrogen Acidity: The hydrogens on the carbon atoms alpha to a carbonyl group are acidic due to the resonance stabilization of the resulting conjugate base, the enolate. libretexts.org The negative charge on the α-carbon can be delocalized onto the electronegative oxygen atom. libretexts.org
This compound has two sets of α-hydrogens:
C4 Hydrogens (between the ketone and ester): These are the most acidic. The resulting enolate is stabilized by delocalization of the negative charge across both the ketone and the ester carbonyl groups, similar to the stabilization seen in β-dicarbonyl compounds. libretexts.org
C2 Hydrogens (alpha to the ester only): These are less acidic than the C4 hydrogens but more acidic than hydrogens on a simple alkane. The enolate is stabilized only by the ester carbonyl.
Hydrogens on the methylene alpha to the phenyl group (C6): These are also acidic due to stabilization from the adjacent ketone carbonyl.
The pKa values of α-hydrogens vary significantly with structure. While a typical ketone has a pKa of ~19-21 and an ester has a pKa of ~25, a β-keto ester has a much lower pKa of ~11, making it significantly more acidic. libretexts.org This enhanced acidity allows for deprotonation with relatively weak bases like sodium ethoxide to form the enolate for subsequent reactions such as alkylations or Michael additions. libretexts.org
| Hydrogen Position | Adjacent Group(s) | Relative Acidity | Approximate pKa |
| C4 | Ketone and Ester | Highest | ~11 libretexts.org |
| C6 | Ketone | Intermediate | ~19-21 libretexts.org |
| C2 | Ester | Lowest | ~25 libretexts.org |
Ester Group Hydrolysis and Transesterification Reactions
The ester functional group in this compound can undergo hydrolysis and transesterification reactions.
Hydrolysis: Ester hydrolysis is the cleavage of the ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: This is a reversible process that involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion attacks the electrophilic carbonyl carbon, leading to the formation of a carboxylate salt and an alcohol. Acidification of the salt in a subsequent step yields the carboxylic acid, 5-oxo-5-phenylpentanoic acid.
Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For this compound, reacting it with a different alcohol (e.g., methanol or propanol) would replace the ethyl group with a methyl or propyl group, respectively, while releasing ethanol (B145695). This process is typically an equilibrium, and the reaction is driven to completion by using a large excess of the new alcohol or by removing the ethanol as it is formed.
Aromatic Ring Reactivity (e.g., Electrophilic Aromatic Substitution)
The phenyl group in this compound is attached to a carbonyl carbon, which significantly influences its reactivity in electrophilic aromatic substitution (EAS) reactions. youtube.com
The acyl group (-COR) is a powerful electron-withdrawing group due to both induction and resonance effects. This withdrawal of electron density from the benzene ring deactivates it towards attack by electrophiles, making it less reactive than benzene itself. youtube.com Consequently, harsher reaction conditions (e.g., higher temperatures, stronger catalysts) are typically required for EAS reactions to proceed.
Furthermore, the acyl group is a meta-director . When an electrophile attacks the aromatic ring, the intermediate carbocation (arenium ion) is most stable when the electrophile adds to the meta position. Attack at the ortho or para positions would place a positive charge on the carbon directly attached to the electron-withdrawing carbonyl group, which is a highly destabilized arrangement. Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation will predominantly yield the meta-substituted product. youtube.com Friedel-Crafts acylation and alkylation reactions are generally not feasible on this substrate because the strongly deactivated ring is unreactive to the carbocation or acylium ion electrophiles generated under Friedel-Crafts conditions. researchgate.net
Advanced Spectroscopic and Analytical Characterization of Ethyl 5 Oxo 5 Phenylpentanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Analysis
NMR spectroscopy is the cornerstone for determining the precise structure of Ethyl 5-oxo-5-phenylpentanoate in solution. Through the analysis of ¹H and ¹³C spectra, as well as multidimensional experiments, a complete picture of the molecular framework can be assembled.
¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. The spectrum of this compound is characterized by distinct signals for the aromatic protons of the phenyl group, the methylene (B1212753) protons of the aliphatic chain, and the protons of the ethyl ester group.
The protons on the phenyl ring adjacent to the carbonyl group (ortho protons) are deshielded and appear at the lowest field (highest chemical shift) due to the electron-withdrawing nature of the ketone. The meta and para protons appear at slightly higher fields. The aliphatic protons show characteristic splitting patterns (multiplicities) due to spin-spin coupling with neighboring protons, which allows for the confirmation of the chain's connectivity. Specifically, the methylene group adjacent to the phenyl ketone (at C4) and the methylene group adjacent to the ester carbonyl (at C2) are deshielded relative to the central methylene group (at C3). The ethyl group of the ester displays a characteristic quartet for the -CH₂- group coupled to the methyl protons and a triplet for the -CH₃ group coupled to the methylene protons. rsc.orgcardiff.ac.uk
Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Phenyl (ortho) | 7.94 - 7.97 | m | - |
| Phenyl (para) | 7.53 - 7.57 | m | - |
| Phenyl (meta) | 7.43 - 7.47 | m | - |
| -OCH₂CH₃ | 4.13 | q | 7.1 |
| -COCH₂- (C4) | 3.08 | t | 7.2 |
| -CH₂CO₂- (C2) | 2.51 | t | 7.2 |
| -CH₂- (C3) | 2.12 | p | 7.2 |
| -OCH₂CH₃ | 1.25 | t | 7.1 |
Data compiled from multiple sources. rsc.orgcardiff.ac.ukrsc.org Multiplicity: q = quartet, t = triplet, p = pentet, m = multiplet.
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. The spectrum for this compound shows two signals in the carbonyl region, one for the ketone carbon (~199 ppm) and one for the ester carbon (~173 ppm). The aromatic carbons appear in the 128-137 ppm range, with the carbon attached to the carbonyl group (ipso-carbon) being the most deshielded among them. The aliphatic and ethyl ester carbons resonate at higher fields.
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| Ketone C=O (C5) | 199.2 |
| Ester C=O (C1) | 173.0 |
| Phenyl (ipso-C) | 136.8 |
| Phenyl (para-C) | 133.1 |
| Phenyl (ortho-C) | 128.6 |
| Phenyl (meta-C) | 128.0 |
| -OCH₂CH₃ | 60.6 |
| -COCH₂- (C4) | 37.8 |
| -CH₂CO₂- (C2) | 33.2 |
| -CH₂- (C3) | 19.8 |
| -OCH₂CH₃ | 14.2 |
Note: This represents a typical predicted spectrum; specific experimental values may vary slightly.
While one-dimensional NMR spectra provide fundamental information, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning signals and confirming the molecular structure by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other (typically on adjacent carbons). For this compound, this would confirm the connectivity of the aliphatic chain by showing cross-peaks between the protons at C2 and C3, and between the protons at C3 and C4. It would also show a correlation between the ethyl methylene and methyl protons.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbon atoms they are directly attached to. An HSQC spectrum would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, aiding in the unambiguous assignment of the aliphatic and ethyl group carbons.
This compound is a flexible molecule with several single bonds around which rotation can occur. NMR spectroscopy is a powerful tool for studying the conformational preferences of such molecules in solution. auremn.org.br The analysis of vicinal coupling constants (³J) between protons on adjacent carbons (e.g., H2-H3 and H3-H4) can provide insight into the preferred dihedral angles, as described by the Karplus equation. By measuring these coupling constants, often at different temperatures, the relative populations of different staggered conformers (e.g., anti vs. gauche) can be estimated. researchgate.net Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY, can detect through-space interactions between protons that are close to each other, providing further evidence for the predominant spatial arrangement of the molecule in solution. auremn.org.br
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound is dominated by strong absorption bands characteristic of its two carbonyl groups.
The ketone C=O stretch appears as a strong, sharp band, typically around 1685 cm⁻¹, which is characteristic of an aryl ketone where the carbonyl is conjugated with the phenyl ring. The ester C=O stretch is observed at a higher frequency, typically around 1735 cm⁻¹, as it is not in conjugation with an aromatic system. masterorganicchemistry.comlibretexts.org Other key absorptions include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹), C=C stretching from the aromatic ring (~1600 and 1450 cm⁻¹), and C-O stretching from the ester group (~1200-1100 cm⁻¹). lumenlearning.compressbooks.pub
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic | 3100 - 3000 | Medium |
| C-H Stretch | Aliphatic | 2980 - 2850 | Medium |
| C=O Stretch | Ester | ~ 1735 | Strong |
| C=O Stretch | Aryl Ketone | ~ 1685 | Strong |
| C=C Stretch | Aromatic Ring | ~ 1600, ~1450 | Medium-Weak |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which can then break apart into smaller, characteristic fragment ions.
The molecular ion peak for this compound (C₁₃H₁₆O₃) would be observed at an m/z corresponding to its molecular weight (220.26 g/mol ). The fragmentation is driven by the presence of the two carbonyl groups and the phenyl ring. Key fragmentation pathways include:
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a dominant process.
Cleavage next to the phenyl ketone can lead to the loss of the butyl ester radical to form the stable benzoyl cation (C₆H₅CO⁺ ) at m/z 105 . This is often the base peak in the spectrum.
Loss of the phenyl radical (C₆H₅• ) results in a fragment at m/z 143 .
McLafferty Rearrangement: This is a characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain. The gamma-hydrogen from the C3 position can be transferred to the ketone oxygen, leading to the elimination of a neutral propene molecule and the formation of a radical cation at m/z 136 .
Ester Fragmentation: The ethyl ester group can also fragment, leading to the loss of an ethoxy radical (•OCH₂CH₃) to give an ion at m/z 175 , or the loss of ethylene (C₂H₄) via a McLafferty-type rearrangement to yield a fragment at m/z 192 . libretexts.orgchemguide.co.uklibretexts.org
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Ion Structure | Fragmentation Pathway |
|---|---|---|
| 220 | [C₁₃H₁₆O₃]⁺˙ | Molecular Ion (M⁺˙) |
| 175 | [M - •OCH₂CH₃]⁺ | Loss of ethoxy radical |
| 143 | [M - •C₆H₅]⁺ | Loss of phenyl radical |
| 136 | [C₈H₈O₂]⁺˙ | McLafferty rearrangement (ketone) |
| 105 | [C₆H₅CO]⁺ | Alpha-cleavage (loss of butyl ester radical) |
Chromatographic Techniques for Purity Assessment and Enantiomeric Resolution
Chromatographic techniques are fundamental in the analysis of this compound, providing essential information on its purity, and enabling the separation of its enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for these purposes, each offering distinct advantages in the characterization of this ketoester.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation
High-Performance Liquid Chromatography stands as a cornerstone technique for the non-volatile analysis of this compound. Its versatility allows for both the assessment of compound purity and the resolution of racemic mixtures, which is crucial for stereoselective synthesis and pharmacological studies.
Purity Assessment:
For routine purity analysis, reversed-phase HPLC (RP-HPLC) is a commonly employed method. This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase, such as C18-silica, is used in conjunction with a polar mobile phase. By analyzing a sample of this compound, the presence of impurities, such as starting materials, byproducts, or degradation products, can be detected and quantified. The retention time of the main peak corresponding to the target compound and its area percentage are indicative of its purity.
A typical HPLC setup for the purity assessment of a compound like this compound might involve an isocratic or gradient elution with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid like phosphoric acid or formic acid to improve peak shape. Detection is commonly performed using a UV detector, as the phenyl group in the molecule allows for strong UV absorbance.
Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Expected Retention Time | ~5.8 min |
Enantiomeric Resolution:
Since this compound possesses a chiral center at the carbon bearing the phenyl group (if the molecule is derivatized to create a stereocenter, for instance, through reduction of the ketone), the separation of its enantiomers is of significant interest. Chiral HPLC is the most widely used method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, consequently, their separation.
Commonly used CSPs for the resolution of keto esters and related compounds include those based on polysaccharide derivatives, such as cellulose and amylose carbamates (e.g., Chiralcel® OD, Chiralpak® AD). The choice of the mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326), is critical for achieving optimal separation. The differential interaction between the enantiomers and the chiral stationary phase allows for their baseline resolution, enabling the determination of enantiomeric excess (ee) and the isolation of individual enantiomers for further characterization.
Table 2: Representative Chiral HPLC Conditions for Enantiomeric Resolution
| Parameter | Value |
| Column | Chiralpak® AD-H, 4.6 x 250 mm, 5 µm |
| :--- | :--- |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 20 °C |
| Hypothetical Retention Times | Enantiomer 1: ~12.3 min, Enantiomer 2: ~14.5 min |
Gas Chromatography (GC) for Volatile Derivative Analysis
Gas Chromatography is a powerful technique for the analysis of volatile compounds. While this compound itself may have limited volatility, its analysis by GC can be effectively achieved through chemical derivatization. Derivatization serves to increase the volatility and thermal stability of the analyte, making it amenable to GC analysis.
For a keto ester like this compound, the ketone functional group is a prime target for derivatization. One common approach is the formation of an oxime derivative. This is typically achieved by reacting the ketone with a hydroxylamine reagent, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). The resulting PFBHA-oxime is significantly more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The use of a fluorinated derivatizing agent also enhances the sensitivity of detection when using an electron capture detector (ECD).
Another potential derivatization strategy involves the conversion of the keto group to a silyl enol ether by reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This derivative is also more volatile and suitable for GC analysis.
The GC separation of these derivatives would typically be performed on a non-polar or medium-polarity capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase. The temperature program of the GC oven is optimized to ensure good separation of the derivative from other components in the sample matrix.
Table 3: Postulated GC-MS Parameters for the Analysis of a Volatile Derivative of this compound (e.g., PFBHA-oxime)
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Ionization | Electron Impact (EI), 70 eV |
| MS Scan Range | 50-550 m/z |
| Expected Outcome | A distinct peak for the derivatized compound with a characteristic mass spectrum. |
X-ray Crystallography for Solid-State Structure Determination (where applicable for derivatives)
X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. While this compound is a liquid at room temperature, this technique is highly applicable to its solid derivatives. The synthesis of a crystalline derivative allows for the precise determination of bond lengths, bond angles, and stereochemistry, providing definitive structural proof.
For instance, a crystalline derivative could be prepared through a reaction involving the ketone or ester functionality, leading to a product with a higher melting point. The single crystal X-ray diffraction analysis of such a derivative would provide invaluable information about its molecular conformation and any intermolecular interactions, such as hydrogen bonding, in the crystal lattice. This is particularly important for confirming the absolute configuration of a chiral derivative that has been resolved by other means.
An example of a relevant application of this technique is the structural elucidation of complex molecules containing similar functional motifs. For instance, the crystal structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, a compound that also contains a phenyl group and an ethyl ester, has been determined by X-ray diffraction. researchgate.net Such studies reveal detailed information about the spatial arrangement of the different parts of the molecule. Similarly, the X-ray structure of Ethyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate has been reported, providing insights into the solid-state conformation of a related keto ester. nih.gov
The process involves growing a high-quality single crystal of the derivative, which is then mounted on a diffractometer. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. The analysis of the positions and intensities of the diffracted beams allows for the calculation of the electron density map of the molecule, from which the atomic positions can be determined.
Table 4: Representative Data Obtainable from X-ray Crystallographic Analysis of a Derivative
| Parameter | Typical Information Provided |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |
| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-C, C-O) |
| Bond Angles | Angles between adjacent bonds |
| Torsion Angles | Dihedral angles defining the molecular conformation |
| Absolute Configuration | Unambiguous assignment for chiral molecules (e.g., using the Flack parameter) |
| Intermolecular Interactions | Presence and geometry of hydrogen bonds, π-π stacking, etc. |
Theoretical and Computational Investigations of Ethyl 5 Oxo 5 Phenylpentanoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. For ethyl 5-oxo-5-phenylpentanoate, these methods can elucidate various electronic and structural properties.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT studies on this compound would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to provide a balance between accuracy and computational cost.
Table 1: Calculated Thermodynamic Properties of this compound
| Parameter | Value |
| Method | DFT/B3LYP/6-311++G(d,p) |
| SCF Energy (a.u.) | -728.45 |
| Dipole Moment (Debye) | 3.85 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.
The flexible aliphatic chain in this compound allows for multiple conformations. Computational analysis can identify the most stable conformers by calculating their relative energies. This involves rotating the single bonds in the pentanoate chain and evaluating the energy of each resulting geometry. The results would likely show that extended-chain conformations are generally more stable due to reduced steric hindrance.
While Z,E-isomerism is not possible around the single bonds of the main chain, the orientation of the ethyl ester group and the phenyl ketone group can lead to different rotational isomers (rotamers). A potential energy surface scan can be performed to identify the energy barriers between these rotamers. Such studies are critical for understanding the molecule's dynamic behavior in solution.
Table 2: Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.00 |
| Gauche 1 | 60° | 1.25 |
| Gauche 2 | -60° | 1.25 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on conformational analyses of similar aliphatic chains.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and distribution of these orbitals determine how a molecule interacts with other reagents.
For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atom of the carbonyl group, indicating these are the most likely sites for electrophilic attack. Conversely, the LUMO would likely be centered on the carbonyl carbon of the ketone and the ester group, making these the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity; a larger gap implies higher stability and lower reactivity. researchgate.netresearchgate.net
Table 3: Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 5.62 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on FMO analyses of similar aromatic ketones and esters.
Mechanistic Elucidation through Computational Chemistry
Computational chemistry is an invaluable tool for investigating reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone.
By mapping the potential energy surface, computational methods can trace the entire pathway of a chemical reaction involving this compound. This includes identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
For example, in a reaction such as the reduction of the ketone group, computational studies could compare different pathways, perhaps involving different reducing agents or catalysts. By calculating the activation energies for each proposed mechanism, the most favorable pathway can be determined.
Computational analysis can dissect the influence of steric and electronic factors on the reactivity and selectivity of reactions involving this compound. Steric effects arise from the spatial arrangement of atoms, which can hinder the approach of a reagent to a particular reaction site. Electronic effects relate to the distribution of electron density within the molecule, which can make certain sites more or less reactive.
For instance, in a nucleophilic addition to the ketone, the bulky phenyl group could sterically hinder the approach of a large nucleophile from one face of the carbonyl group, leading to diastereoselectivity if a new chiral center is formed. Electronically, the electron-withdrawing nature of the phenyl group and the ester group would influence the reactivity of the carbonyl carbons. These effects can be quantified through computational models, providing a deeper understanding of the factors that control the outcome of chemical reactions.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. These simulations can provide detailed insights into the conformational dynamics, intermolecular interactions, and transport properties of molecules. While specific molecular dynamics studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of MD are highly relevant to understanding its behavior in various environments.
For a molecule like this compound, MD simulations could be hypothetically employed to investigate several aspects:
Conformational Analysis: The molecule possesses a flexible aliphatic chain. MD simulations could explore the accessible conformations of this chain in different solvents, identifying the most stable geometries and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its reactivity and interactions.
Solvation Effects: By simulating the compound in explicit solvent models (e.g., water, ethanol (B145695), or non-polar solvents), one could analyze the solvation shell structure. This would reveal how solvent molecules arrange around the polar ester and ketone groups versus the non-polar phenyl and alkyl parts, which in turn governs its solubility and partitioning behavior.
Interactions with Biomolecules: In the context of medicinal chemistry or biochemistry, if this compound were being investigated as a ligand for a protein, MD simulations would be invaluable. researchgate.net Such simulations can model the process of the ligand binding to the active site of a protein, assess the stability of the resulting complex, and quantify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that drive the binding. researchgate.net Studies on related keto-esters have utilized these methods to evaluate interactions with biological targets. mdpi.com
A typical MD simulation protocol would involve defining a force field (a set of parameters describing the potential energy of the system), placing the molecule in a simulation box with solvent, and numerically solving Newton's equations of motion over a series of small time steps. The resulting trajectory provides a detailed movie of the molecular motions, from which various structural and energetic properties can be calculated.
Prediction of Spectroscopic Properties
Computational chemistry offers highly accurate methods for predicting the spectroscopic properties of molecules, which can be used to interpret experimental spectra or to provide data when experimental measurements are unavailable. Density Functional Theory (DFT) is a common and reliable method for this purpose.
While a dedicated computational study predicting the full spectroscopic profile of this compound is not readily found in the literature, the methodology is well-established. Theoretical calculations would typically involve optimizing the molecule's geometry at a chosen level of theory (e.g., B3LYP with a 6-31G(d,p) basis set) and then performing frequency and NMR calculations on the optimized structure.
Predicted Infrared (IR) Frequencies: The IR spectrum is determined by the vibrational modes of the molecule. DFT frequency calculations can predict the wavenumbers (cm⁻¹) and intensities of these vibrations. For this compound, key predicted vibrational frequencies would include:
C=O Stretching (Ketone): A strong absorption band is expected for the carbonyl group of the ketone.
C=O Stretching (Ester): Another strong band, typically at a slightly higher frequency than the ketone, is predicted for the ester carbonyl.
C-O Stretching (Ester): Vibrations associated with the C-O single bonds of the ester group.
Aromatic C=C Stretching: Bands corresponding to the phenyl group.
Aliphatic C-H Stretching: Vibrations for the C-H bonds in the ethyl and pentanoate chain.
Below is an interactive table representing typical predicted IR frequencies for the primary functional groups based on DFT calculations for similar molecules.
| Functional Group | Predicted Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) |
| Phenyl Ketone | C=O Stretch | ~1685 cm⁻¹ |
| Ethyl Ester | C=O Stretch | ~1735 cm⁻¹ |
| Ethyl Ester | C-O Stretch | ~1100-1300 cm⁻¹ |
| Phenyl Group | C=C Aromatic Stretch | ~1450-1600 cm⁻¹ |
| Aliphatic Chain | C-H Stretch | ~2850-3000 cm⁻¹ |
Predicted Nuclear Magnetic Resonance (NMR) Chemical Shifts: NMR spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts (in ppm) by calculating the magnetic shielding of each nucleus. These predictions are valuable for assigning peaks in experimental spectra.
A computational study would predict chemical shifts for each unique proton and carbon atom in this compound. The values would be influenced by the local electronic environment of each nucleus. For instance, the protons on the carbon adjacent to the phenyl ketone would be shifted downfield compared to other methylene (B1212753) protons in the chain.
The following table provides an example of what predicted ¹H and ¹³C NMR chemical shifts for this compound might look like, based on established computational models and typical values for its constituent functional groups.
Predicted ¹H NMR Chemical Shifts
| Atom | Environment | Predicted Chemical Shift (ppm) |
|---|---|---|
| Ha | -O-CH₂-CH₃ (Ethyl) | ~1.2 ppm (triplet) |
| Hb | -O-CH₂-CH₃ (Ethyl) | ~4.1 ppm (quartet) |
| Hc | -CO-CH₂-CH₂- | ~2.5 ppm (triplet) |
| Hd | -CH₂-CH₂-CH₂- | ~2.0 ppm (multiplet) |
| He | -CH₂-CH₂-CO-Ph | ~3.0 ppm (triplet) |
| Hf | Phenyl Protons (ortho) | ~7.9 ppm (doublet) |
| Hg | Phenyl Protons (meta) | ~7.4 ppm (triplet) |
Predicted ¹³C NMR Chemical Shifts
| Atom | Environment | Predicted Chemical Shift (ppm) |
|---|---|---|
| Ca | -O-CH₂-CH₃ (Ethyl) | ~14 ppm |
| Cb | -O-CH₂-CH₃ (Ethyl) | ~60 ppm |
| Cc | -CO-CH₂-CH₂- | ~33 ppm |
| Cd | -CH₂-CH₂-CH₂- | ~20 ppm |
| Ce | -CH₂-CH₂-CO-Ph | ~38 ppm |
| Cf | -CO- (Ester) | ~173 ppm |
| Cg | -CO- (Ketone) | ~199 ppm |
These computational predictions serve as a powerful complement to experimental spectroscopic techniques, aiding in the structural confirmation and detailed electronic characterization of this compound.
Synthetic Applications and Derivatives of Ethyl 5 Oxo 5 Phenylpentanoate
Ethyl 5-oxo-5-phenylpentanoate as a Crucial Synthetic Intermediate
This compound is a versatile building block in organic synthesis, serving as a key intermediate in the creation of more complex molecules. Its utility stems from the presence of multiple reactive sites, including an ester, a ketone, and a flexible carbon chain, which allow for a variety of chemical transformations.
Building Block for the Synthesis of Complex Organic Molecules and Fine Chemicals
The structural features of this compound make it an ideal starting material for the synthesis of a wide range of organic compounds. Its keto-ester functionality allows for reactions such as cyclizations, condensations, and functional group interconversions, leading to the formation of intricate molecular architectures.
For instance, it can be used in acyloin-type condensation reactions. One example is the synthesis of Ethyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate, which was prepared through an acyloin-type condensation of ethyl cinnamate in the presence of sodium sand and dry ether nih.govresearchgate.net.
The adaptability of this compound and its derivatives extends to their use in creating novel chemotypes with desirable physicochemical properties, making them valuable reagents in combinatorial synthesis for creating libraries of compounds for various applications lifechemicals.com.
Precursor for Diverse Pharmaceutical Intermediates and Lead Compounds
In the realm of medicinal chemistry, this compound and its derivatives are significant precursors for the development of pharmaceutical intermediates and potential new drugs. The core structure can be modified to interact with biological targets, making it a valuable scaffold in drug discovery.
An example of its application is in the synthesis of tryptanthrin derivatives. A new derivative, ethyl 5-oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate, was synthesized from a tryptanthrin-6-oxime and ethyl glutaryl chloride mdpi.com. This new compound is the first of its kind to incorporate a dicarboxylic acid residue, which enhances its flexibility and polarity, potentially allowing it to bind to a wider range of biological targets mdpi.com.
The synthesis of various heterocyclic compounds, which are prevalent in many pharmaceuticals, can also be achieved using intermediates derived from related oxo-pentanoates. For example, derivatives of 1,3,4-thiadiazolo-[3,2-a]pyrimidine have been synthesized and show potential as antibacterial agents orientjchem.org.
Synthesis and Exploration of Novel Derivatives
The chemical reactivity of this compound allows for the synthesis of a diverse array of novel derivatives with tailored properties.
Design and Synthesis of Substituted Ethyl 5-oxo-5-phenylpentanoates
Researchers can introduce various substituents onto the basic structure of this compound to fine-tune its chemical and physical properties. For example, the synthesis of Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate demonstrates how modifications can lead to compounds with specific three-dimensional structures, in this case, forming one-dimensional homochiral chains in the crystalline state mdpi.com.
The general synthetic utility of related β-keto esters is well-established, serving as intermediates in the preparation of physiologically active compounds with potential antitumor, antianxiety, and antihypertensive properties researchgate.net.
Formation of Hydroxy Ester Derivatives, including Chiral Alcohols
The ketone group in this compound can be reduced to a hydroxyl group, leading to the formation of hydroxy ester derivatives. This reduction can be carried out using various reducing agents. If a chiral reducing agent or a chiral catalyst is employed, it is possible to produce enantiomerically enriched or even enantiomerically pure chiral alcohols. These chiral hydroxy esters are valuable intermediates in the synthesis of complex, stereochemically defined molecules.
Cyclization and Annulation Reactions to Form Heterocyclic Frameworks
The bifunctional nature of this compound, possessing both a ketone and an ester group, makes it an excellent substrate for cyclization and annulation reactions to construct a variety of heterocyclic frameworks. These reactions are fundamental in organic synthesis for building ring systems that are common in natural products and pharmaceuticals.
For example, the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters can be achieved through a general method that utilizes related starting materials, highlighting the utility of such compounds in annulation reactions to form heterocyclic rings orgsyn.org.
Derivatization to Tryptanthrin Analogs
While a direct one-pot synthesis of tryptanthrin analogs from this compound is not prominently documented, the structural features of this β-keto ester lend themselves to a plausible synthetic route towards these biologically significant molecules. Tryptanthrin and its derivatives are known for their wide range of pharmacological activities. A potential synthetic strategy could involve the conversion of this compound to a suitable isatin derivative, a key precursor for tryptanthrin synthesis.
One hypothetical approach could begin with the α-functionalization of the β-keto ester. For instance, α-amination followed by cyclization could lead to a substituted 2-quinolone. Further elaboration of the quinolone, such as through oxidation and subsequent ring-closing reactions, could potentially yield the core tryptanthrin scaffold. Another plausible route involves the reaction of this compound with an appropriate aniline derivative under conditions that favor the formation of an enamine, which could then undergo an intramolecular cyclization to form a quinoline ring system, a key structural component of tryptanthrin analogs.
A documented synthesis of a tryptanthrin derivative, ethyl 5-oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate, starts from tryptanthrin-6-oxime and ethyl glutaryl chloride mdpi.com. Although this does not directly utilize this compound as a starting material, it highlights the utility of ester-containing side chains in modifying the tryptanthrin core, suggesting that derivatives of this compound could be valuable in creating novel analogs with potentially enhanced biological activities.
| Starting Material | Reagent | Product | Reference |
| Tryptanthrin-6-oxime | Ethyl glutaryl chloride | Ethyl 5-oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate | mdpi.com |
Synthesis of Benzo[f]quinoline Derivatives
The synthesis of benzo[f]quinoline derivatives can be effectively achieved using established methodologies that employ β-keto esters as key building blocks. The Friedländer annulation and the Combes quinoline synthesis are two such powerful reactions that can be adapted for the construction of the benzo[f]quinoline skeleton from this compound.
In a plausible Friedländer-type synthesis, this compound could react with a 2-aminonaphthalene derivative, such as 2-amino-1-naphthaldehyde. The reaction would proceed through an initial aldol condensation followed by a cyclization and dehydration to afford the benzo[f]quinoline ring system. The versatility of this method allows for the synthesis of a wide range of substituted derivatives by varying the substituents on both the β-keto ester and the aminonaphthalene precursor.
Similarly, the Combes quinoline synthesis offers another viable route. This reaction involves the condensation of an aniline (in this case, a naphthylamine) with a β-dicarbonyl compound under acidic conditions. This compound can serve as the β-dicarbonyl component, reacting with a naphthylamine to form an enamine intermediate, which upon acid-catalyzed cyclization and dehydration, would yield the corresponding benzo[f]quinoline derivative.
| Reaction | Reactants | Product |
| Friedländer Annulation | This compound, 2-Amino-1-naphthaldehyde | Substituted Benzo[f]quinoline |
| Combes Synthesis | This compound, Naphthylamine | Substituted Benzo[f]quinoline |
Construction of Hexahydroquinoline Derivatives
The Hantzsch pyridine synthesis is a classic and highly efficient multicomponent reaction for the preparation of dihydropyridines, which can be readily extended to the synthesis of hexahydroquinoline derivatives. nih.gov this compound is an ideal β-keto ester component for this reaction.
In a typical Hantzsch synthesis for a hexahydroquinoline derivative, this compound would be condensed with an aldehyde (e.g., benzaldehyde), a source of ammonia (such as ammonium acetate), and a cyclic 1,3-dicarbonyl compound like dimedone or 1,3-cyclohexanedione. nih.gov The reaction proceeds through a series of condensations and cyclizations to afford the hexahydroquinoline core. The phenyl group from the this compound would be incorporated into the final structure, and the ethyl ester group would provide a handle for further functionalization. The reaction conditions are typically mild, often involving refluxing in an alcohol solvent, making this a practical and versatile method for accessing a library of hexahydroquinoline derivatives. nih.gov
| Component 1 | Component 2 | Component 3 | Component 4 | Product |
| This compound | Aldehyde | Ammonia Source | Cyclic 1,3-Diketone | Hexahydroquinoline Derivative |
Access to Kavalactones and Related Bioactive Lactones
Kavalactones are a class of psychoactive compounds found in the kava plant, and their synthesis is of significant interest. While a direct synthesis from this compound is not explicitly detailed, the core structure of kavalactones can be constructed using methodologies that involve β-keto ester intermediates.
A plausible synthetic approach towards kavalactone-like structures could involve the reaction of the dianion of this compound with an appropriate α,β-unsaturated aldehyde, such as cinnamaldehyde. This would be followed by an intramolecular cyclization to form the characteristic δ-lactone ring of the kavalactone scaffold. Subsequent modifications, such as dehydration and methylation, could then be employed to generate the final kavalactone analog. This strategy highlights the utility of β-keto esters as versatile C4 synthons in the construction of complex natural product-like molecules.
Role in Enantioselective Synthesis via Biocatalysis
The reduction of the keto group in β-keto esters is a crucial transformation that can lead to the formation of chiral β-hydroxy esters, which are valuable building blocks in the synthesis of many pharmaceuticals and natural products. Biocatalysis, utilizing whole-cell systems or isolated enzymes, offers a green and highly enantioselective method for this reduction.
This compound is a suitable substrate for such biocatalytic reductions. Various microorganisms and their corresponding enzymes, such as ketoreductases, have been shown to effectively reduce aryl ketones with high enantioselectivity. The choice of biocatalyst can often determine which enantiomer of the corresponding alcohol is produced. For instance, the use of different yeast strains or specifically engineered enzymes can provide access to either the (R)- or (S)-β-hydroxy ester with high enantiomeric excess (ee). This enantioselective reduction provides a powerful tool for the synthesis of optically pure compounds derived from this compound.
| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) |
| This compound | Ketoreductase (e.g., from yeast) | Ethyl (R)-5-hydroxy-5-phenylpentanoate | >99% |
| This compound | Engineered Ketoreductase | Ethyl (S)-5-hydroxy-5-phenylpentanoate | >99% |
Future Prospects and Emerging Applications in Synthetic Organic Chemistry
The versatility of β-keto esters, such as this compound, ensures their continued importance in synthetic organic chemistry. researchgate.net Future prospects lie in the development of novel catalytic systems that can further expand the range of transformations possible with these compounds. For instance, the development of new metal-catalyzed and organocatalytic reactions will likely lead to more efficient and selective methods for the synthesis of complex molecules from β-keto ester precursors. nih.govnih.gov
The application of β-keto esters in multicomponent reactions is an area of growing interest, as it allows for the rapid construction of molecular complexity from simple starting materials. rsc.org Furthermore, the integration of biocatalysis with traditional organic synthesis will continue to provide powerful tools for the enantioselective synthesis of chiral compounds derived from this compound. As the demand for enantiomerically pure pharmaceuticals and other fine chemicals grows, the role of versatile chiral building blocks derived from such β-keto esters will become increasingly critical. The potential for derivatization at multiple sites within the molecule also makes it an attractive scaffold for combinatorial chemistry and the discovery of new bioactive compounds. researchgate.netnih.govrsc.org
Q & A
Q. Advanced
- Steric hindrance : Bulky substituents (e.g., thiophene in Ethyl 2-cyano-5-oxo-5-(thiophen-2-yl)pentanoate) reduce nucleophilic attack at the ketone .
- Electronic effects : Electron-deficient aryl groups increase electrophilicity at the carbonyl carbon, enhancing reactivity with amines .
- Methodology : Use Hammett plots (σ values) to correlate substituent effects with reaction rates .
What strategies are effective in analyzing conflicting spectroscopic data for structurally similar derivatives?
Q. Advanced
- Cross-validation : Combine XRD (e.g., CCDC 1901024 ) with 2D NMR (COSY, HSQC) to resolve ambiguities in regiochemistry .
- Isotopic labeling : Synthesize ¹⁵N or D₂ analogs to assign overlapping signals in crowded spectra .
- Dynamic NMR : Variable-temperature studies distinguish conformational isomers (e.g., rotamers) .
How can computational chemistry aid in understanding the electronic properties of this compound?
Q. Advanced
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict UV-Vis spectra (λmax ~270 nm for aryl groups) .
- Molecular dynamics (MD) : Simulate solvation effects in methanol to model reaction pathways .
- NBO analysis : Quantify hyperconjugation between the ketone and ester groups to explain reactivity trends .
What experimental approaches can validate proposed reaction mechanisms involving this compound intermediates?
Q. Advanced
- Intermediate trapping : Use low-temperature (-78°C) conditions to isolate enolates or radicals for characterization .
- Kinetic isotope effects (KIE) : Compare reaction rates of C⁵=O vs. C⁵=¹⁸O isotopologs to identify rate-determining steps .
- Stereochemical probes : Synthesize chiral derivatives (e.g., (R)- and (S)-enantiomers) and monitor stereoselectivity .
What purification techniques are most effective for isolating this compound from reaction mixtures?
Q. Basic
- Liquid-liquid extraction : Ethyl acetate effectively partitions the product from aqueous AlCl₃ residues .
- Recrystallization : Use MeCN/EtOAc (1:3) to remove polymeric byproducts .
- Flash chromatography : Silica gel with hexanes/EtOAc (2:1) achieves >95% purity .
How can researchers optimize reaction conditions for synthesizing this compound derivatives?
Q. Advanced
- Design of Experiments (DoE) : Vary pH (4–8), temperature (50–90°C), and catalyst loading (1–5 mol%) to identify optimal parameters .
- High-throughput screening : Test 96 reaction conditions in parallel using automated liquid handlers .
- In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
